molecular formula C24H26N2O5S B4176066 3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide

3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide

Cat. No.: B4176066
M. Wt: 454.5 g/mol
InChI Key: QWNLCBCGVBVYDU-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with ethoxy groups and a naphthylamine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of ethoxy groups through etherification reactions. The naphthylamine moiety is then attached via a coupling reaction, often using reagents such as thionyl chloride or carbodiimides to facilitate the formation of the carbonothioyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form quinones.

    Reduction: The carbonothioyl linkage can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield naphthoquinones, while reduction of the carbonothioyl linkage would produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    Naphthylamine derivatives: Compounds with similar naphthylamine moieties but different substituents on the benzamide core.

Uniqueness

3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide is unique due to the combination of ethoxy groups and the naphthylamine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4,5-triethoxy-N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-4-29-20-13-16(14-21(30-5-2)22(20)31-6-3)23(28)26-24(32)25-19-9-7-8-15-12-17(27)10-11-18(15)19/h7-14,27H,4-6H2,1-3H3,(H2,25,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLCBCGVBVYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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